2-Butenenitrile, 2-methyl-

Biocatalysis Regioselective hydrolysis Tiglic acid production

2-Butenenitrile, 2-methyl- (CAS 4403-61-6), also known as 2-methyl-2-butenenitrile or 2,3-dimethylacrylonitrile, is a clear, amber-to-colorless α,β-unsaturated nitrile liquid (C5H7N, MW 81.12 g/mol). The conjugated double-bond–nitrile system confers dual reactivity suitable for Michael additions, polymerization, and regioselective hydrolysis.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 4403-61-6
Cat. No. B1213032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenenitrile, 2-methyl-
CAS4403-61-6
Synonyms2-methyl-2-butenenitrile
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESCC=C(C)C#N
InChIInChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3
InChIKeyIHXNSHZBFXGOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Butenenitrile, 2-methyl- (CAS 4403-61-6): Procurement-Grade α,β-Unsaturated Nitrile for Biocatalytic and Isomerization-Driven Syntheses


2-Butenenitrile, 2-methyl- (CAS 4403-61-6), also known as 2-methyl-2-butenenitrile or 2,3-dimethylacrylonitrile, is a clear, amber-to-colorless α,β-unsaturated nitrile liquid (C5H7N, MW 81.12 g/mol) [1]. The conjugated double-bond–nitrile system confers dual reactivity suitable for Michael additions, polymerization, and regioselective hydrolysis [1]. Its primary industrial relevance stems from its role as the direct precursor to tiglic acid and angelic acid—key intermediates for flavors, fragrances, and pharmaceuticals—and as a by-product stream component in adiponitrile manufacture [2].

Why 2-Methyl-2-Butenenitrile Cannot Be Replaced by Crotononitrile, 2-Methyl-3-Butenenitrile, or 3-Pentenenitrile


Despite sharing the C5H7N formula with several nitrile isomers, 2-methyl-2-butenenitrile possesses a unique substitution pattern—a methyl group on both the α- and β-carbons of the acrylonitrile framework—that fundamentally alters its electronic environment, steric profile, and enzyme recognition [1]. Compared with crotononitrile, the additional β-methyl group reduces nitrilase activity to only 14.9% relative [2]. Compared with its double-bond positional isomer 2-methyl-3-butenenitrile, the conjugation between the nitrile and the internal olefin in 2M2BN imparts distinct VLE behavior critical for distillation-based separation [3]. The geometric isomer (Z)-2-methyl-2-butenenitrile is completely inert toward Acidovorax facilis nitrilase, whereas the (E)-isomer is quantitatively hydrolyzed [1]. These differences mean that simple substitution of any in-class analog would result in failed biocatalytic conversions, off-spec separation, or incorrect downstream product profiles.

Quantitative Differentiation Evidence for 2-Methyl-2-Butenenitrile (CAS 4403-61-6) Against Closest Comparators


Absolute Regioselective Hydrolysis: 100% Conversion of (E)-2M2BN vs. 0% Conversion of (Z)-2M2BN by A. facilis Nitrilase

Acidovorax facilis 72W nitrilase catalyzes complete hydrolysis of (E)-2-methyl-2-butenenitrile to (E)-2-methyl-2-butenoic acid (tiglic acid), with no detectable conversion of the (Z)-isomer under identical reaction conditions [1]. In contrast, conventional chemical hydrolysis using sulfuric acid at elevated temperatures produces a non-selective mixture of 19.5% (E)-2-methyl-2-butenoic acid and 80.5% (Z)-2-methyl-2-butenoic acid from the same mixed-isomer feedstock [1]. The absolute selectivity for the E-isomer simplifies downstream purification to a single-step phase separation of the ammonium salt from unreacted Z-nitrile [1].

Biocatalysis Regioselective hydrolysis Tiglic acid production

Synthesis Process Efficiency: >95% Conversion and >95% Selectivity via Direct Isomerization vs. Conventional Two-Step Rectification Route

Patent CN103804227A discloses a method for synthesizing 2-methyl-2-butenenitrile directly from an alkene-nitrile mixed liquid containing 2-methyl-3-butenenitrile (2M3BN) and 3-pentenenitrile (3PN) using a calcium-containing inorganic base catalyst [1]. The process achieves >95% conversion of 2M3BN and >95% selectivity to 2M2BN [1]. By contrast, the conventional route first requires vacuum rectification to isolate high-purity 2M3BN from the mixed stream before isomerization—adding significant equipment capital and energy cost [1].

Process chemistry Isomerization Adiponitrile by-product valorization

Nitrilase Substrate Specificity: 14.9% Relative Activity of 2M2BN vs. Crotononitrile (EC 3.5.5.7)

The BRENDA enzyme database records that 2-methyl-2-butenenitrile exhibits 14.9% of the hydrolytic activity observed with crotononitrile (2-butenenitrile) for nitrilase EC 3.5.5.7 [1]. This quantitative substrate specificity reflects the steric and electronic impact of the additional β-methyl substituent on enzyme active-site binding, providing a calibrated benchmark for enzyme-engineering and cascade-reaction design [1].

Enzyme kinetics Substrate profiling Nitrilase screening

Published Isobaric Vapor–Liquid Equilibrium Data for Binary System (2M2BN + 2M3BN) at 50 and 100 kPa

Isobaric VLE data at P = 50.0 kPa and 100.0 kPa have been experimentally determined for the binary system (ZE-2-methyl-2-butenenitrile + 2-methyl-3-butenenitrile) [1]. The experimental data passed three thermodynamic consistency tests (point test, area test, and direct test) and were successfully correlated using Wilson and NRTL activity-coefficient models [1]. Prior knowledge of this phase behavior is essential for designing distillation columns that separate 2M2BN from its co-produced isomer 2M3BN in adiponitrile by-product streams [1].

Vapor–liquid equilibrium Distillation design Process separation

Physical Property Differentiation: Density and Boiling Point vs. Isomeric 2M3BN and 3-Pentenenitrile

2-Methyl-2-butenenitrile (2M2BN) exhibits a density of 0.810 g/mL at 20 °C and a boiling point range of 115–120 °C . Its double-bond positional isomer 2-methyl-3-butenenitrile (2M3BN) shows a higher density of 0.82 g/cm³ and boiling point of 124 °C [1], while 3-pentenenitrile (3PN)—another C5H7N isomer found in the same process streams—has a density of 0.842 g/mL and boiling point of 144–147 °C . These measurable differences support unambiguous identity confirmation by routine QC methods (GC retention time, refractive index) and provide the thermodynamic basis for distillation separation, where the 4–9 °C boiling-point gap vs. 2M3BN and the 29–32 °C gap vs. 3PN afford practical rectification feasibility [1].

Physical properties Isomer identification Quality assurance

High-Value Application Scenarios for 2-Methyl-2-Butenenitrile (CAS 4403-61-6) Based on Quantified Differentiation


Single-Step Biocatalytic Production of High-Purity Tiglic Acid from Mixed-Isomer Feedstock

Procurement of 2-methyl-2-butenenitrile as a mixed (E,Z)-isomer stream enables a green, one-pot enzymatic process using Acidovorax facilis 72W nitrilase: the (E)-isomer is quantitatively converted to tiglic acid ammonium salt while the (Z)-isomer remains unreacted and is easily separated by phase extraction [1]. This replaces traditional chemical hydrolysis (H₂SO₄, heat) that yields an intractable 19.5:80.5 E:Z acid mixture requiring costly fractional distillation [1].

Cost-Optimized Large-Scale Synthesis via Direct Isomerization of Adiponitrile By-Product Streams

Industrial users can procure 2M2BN produced by the patented direct-isomerization route (CN103804227A), which converts crude 2M3BN/3PN mixed liquid to 2M2BN with >95% conversion and >95% selectivity using an inexpensive, recyclable calcium-containing inorganic base catalyst [2]. This eliminates the vacuum-rectification step required in the conventional two-step process, reducing both capital equipment cost and energy consumption [2].

Analytical Reference Standard for Distinguishing C5H7N Nitrile Isomers in Process Quality Control

The distinct density (0.810 g/mL), boiling point (115–120 °C), and refractive index (n20/D 1.417) of 2-methyl-2-butenenitrile serve as reference values for GC and refractometric identification, enabling QC laboratories to rapidly verify isomer identity in adiponitrile process streams and detect contamination by 2M3BN (density 0.82 g/cm³) or 3PN (density 0.842 g/mL) .

Distillation Process Design and Scale-Up Using Validated VLE Data for 2M2BN/2M3BN Separation

Published isobaric VLE data at 50 and 100 kPa, with Wilson and NRTL model parameters, allow process engineers to perform rigorous simulation and sizing of distillation columns for 2M2BN purification from its isomer 2M3BN [3]. This peer-reviewed dataset shortens the process-development timeline and supports reliable capital-expenditure justification for commercial-scale separation units [3].

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